

# Cross-reactivity studies of DPM-1003 with other protein tyrosine phosphatases

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## Compound of Interest

Compound Name: **DPM-1003**

Cat. No.: **B15580676**

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## DPM-1003: A Comparative Analysis of a Novel PTP1B Inhibitor's Specificity

FARMINGDALE, NY – **DPM-1003**, a clinical-stage pharmaceutical candidate from DepYmed, Inc., is a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for a range of diseases including Rett Syndrome, cancer, and metabolic disorders.<sup>[1][2][3]</sup> This guide provides a comparative analysis of **DPM-1003**'s cross-reactivity with other protein tyrosine phosphatases, supported by representative experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

**DPM-1003**'s unique mechanism of action, targeting a non-catalytic, disordered segment at the C-terminus of PTP1B, is designed to confer high specificity over other members of the PTP family.<sup>[4]</sup> This allosteric inhibition strategy avoids the highly conserved active site of PTPs, a challenge that has historically hindered the development of selective inhibitors.<sup>[5]</sup>

## Cross-Reactivity Profile of DPM-1003

While specific quantitative cross-reactivity data for **DPM-1003** against a comprehensive panel of protein tyrosine phosphatases is not yet publicly available in peer-reviewed literature, preclinical data from DepYmed has consistently highlighted its specificity.<sup>[6]</sup> To illustrate the expected selectivity of a highly specific PTP1B inhibitor, the following table presents hypothetical cross-reactivity data based on the known characteristics of allosteric PTP1B inhibitors.

Protein Tyrosine Phosphatase	% Inhibition at 10 $\mu$ M DPM-1003 (Hypothetical)
PTP1B	>95%
TC-PTP	<10%
SHP-1	<5%
SHP-2	<5%
PTP $\alpha$	<5%
PTP $\epsilon$	<5%
LAR	<5%
CD45	<5%

Caption: Hypothetical cross-reactivity data for **DPM-1003** against a panel of protein tyrosine phosphatases (PTPs). The data illustrates high selectivity for PTP1B with minimal inhibition of other closely related PTPs.

## Experimental Protocols

A detailed methodology for assessing the selectivity of a PTP1B inhibitor like **DPM-1003** is crucial for accurate and reproducible results. The following is a representative protocol for a biochemical assay to determine inhibitor selectivity against a panel of PTPs.

### Protocol: In Vitro Protein Tyrosine Phosphatase Selectivity Assay

Objective: To determine the inhibitory activity of **DPM-1003** against a panel of protein tyrosine phosphatases.

Materials:

- Recombinant human PTP enzymes (PTP1B, TC-PTP, SHP-1, SHP-2, etc.)
- **DPM-1003**

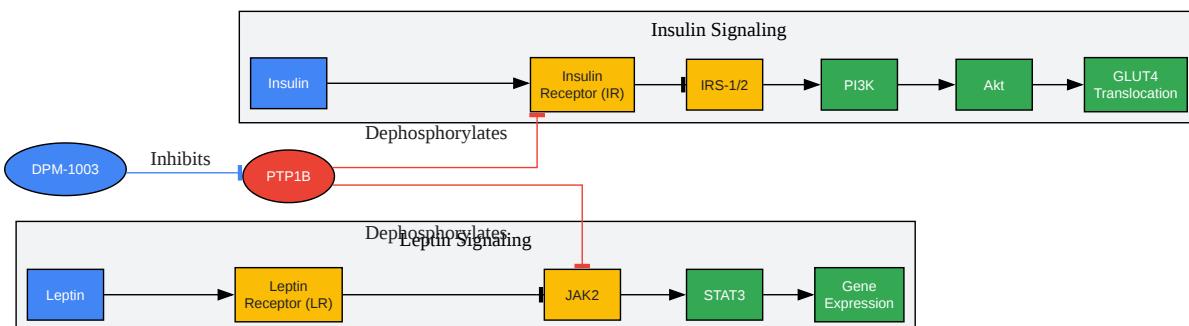
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Substrate: p-Nitrophenyl Phosphate (pNPP) at a concentration equal to the  $K_m$  for each respective enzyme.
- 96-well microplates
- Microplate reader

#### Procedure:

- Enzyme Preparation: Reconstitute and dilute each recombinant PTP enzyme to its optimal working concentration in Assay Buffer.
- Inhibitor Preparation: Prepare a serial dilution of **DPM-1003** in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- Assay Reaction: a. To each well of a 96-well plate, add 20  $\mu$ L of the respective PTP enzyme solution. b. Add 10  $\mu$ L of the **DPM-1003** dilution or vehicle control (DMSO in Assay Buffer) to the appropriate wells. c. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding. d. Initiate the reaction by adding 70  $\mu$ L of the pNPP substrate solution to each well.
- Data Acquisition: a. Immediately measure the absorbance at 405 nm using a microplate reader. b. Continue to take readings every 5 minutes for a total of 30 minutes.
- Data Analysis: a. Calculate the rate of reaction ( $V_0$ ) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Determine the percentage of inhibition for each concentration of **DPM-1003** relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the  $IC_{50}$  value for each PTP enzyme.

## Signaling Pathways and Experimental Workflow

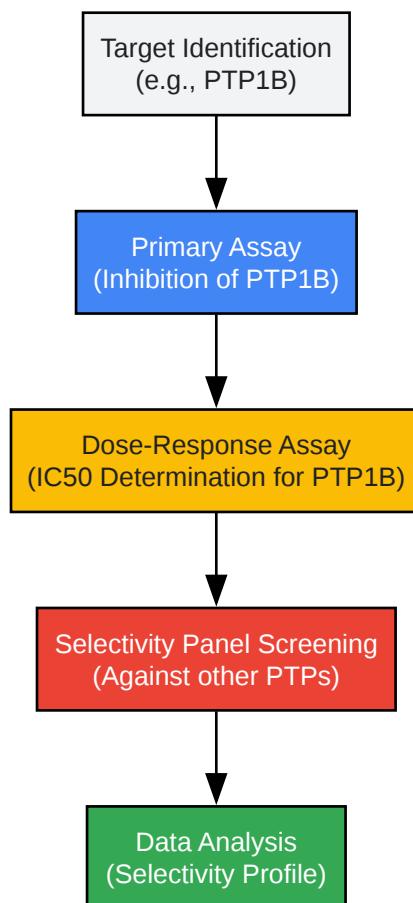
Understanding the signaling context of PTP1B is essential for interpreting the biological consequences of its inhibition. PTP1B is a critical negative regulator of both insulin and leptin signaling pathways.[\[1\]](#)[\[7\]](#)



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Caption: PTP1B negatively regulates insulin and leptin signaling.

The experimental workflow for assessing PTP inhibitor selectivity is a multi-step process, beginning with target identification and culminating in detailed selectivity profiling.



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